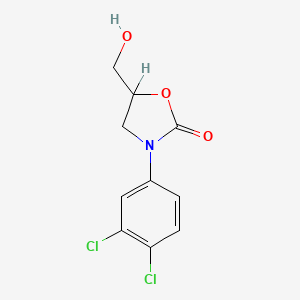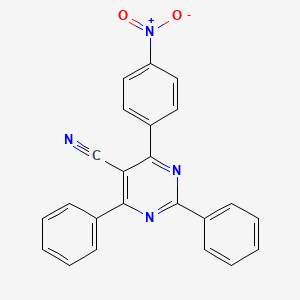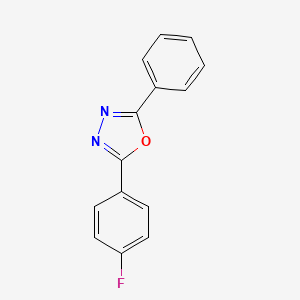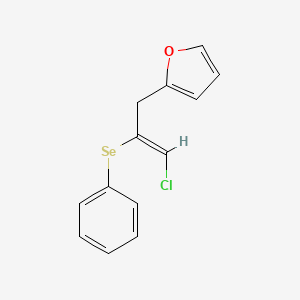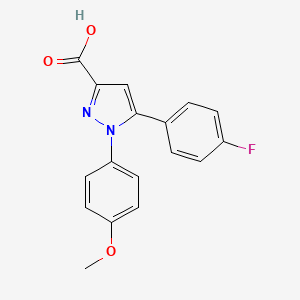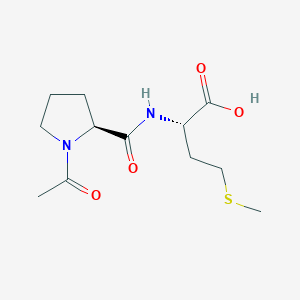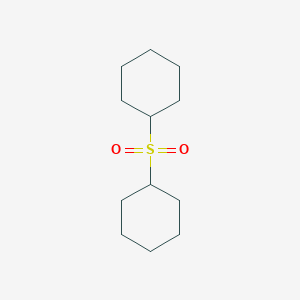
Sulfonyldicyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonyldicyclohexane: is an organic compound with the molecular formula C₁₂H₂₂O₂S It is characterized by the presence of a sulfonyl group (-SO₂-) linking two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfonyldicyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexane with sulfur dioxide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the oxidation of dicyclohexyl sulfide using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Sulfonyldicyclohexane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The hydrogen atoms on the cyclohexane rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Scientific Research Applications
Chemistry: Sulfonyldicyclohexane is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes for studying sulfonyl group interactions in biological systems.
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including as anti-inflammatory agents or as components in drug delivery systems.
Industry: In industrial applications, this compound is used as an intermediate in the production of polymers, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sulfonyldicyclohexane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the cyclohexane rings provide a hydrophobic environment that can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Dicyclohexyl Sulfide: Similar structure but lacks the sulfonyl group.
Cyclohexyl Sulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl group.
Cyclohexyl Sulfate: Contains a sulfate group instead of a sulfonyl group.
Uniqueness: Sulfonyldicyclohexane is unique due to the presence of the sulfonyl group linking two cyclohexane rings. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. The combination of the sulfonyl group’s reactivity and the cyclohexane rings’ stability provides a versatile platform for chemical modifications and functionalization.
Properties
CAS No. |
28797-07-1 |
|---|---|
Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
cyclohexylsulfonylcyclohexane |
InChI |
InChI=1S/C12H22O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
MZUPWNMULGRONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


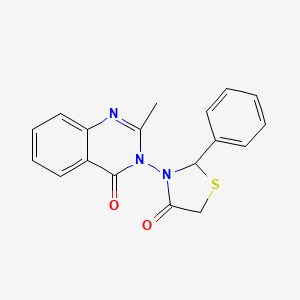
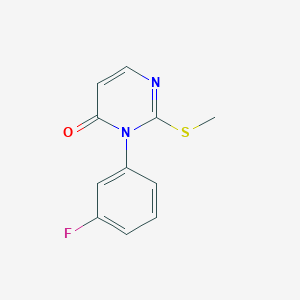
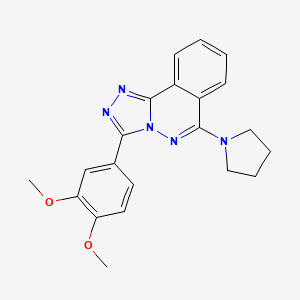


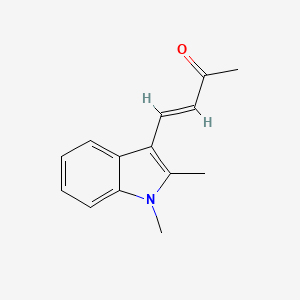
![5-[(4-Bromophenyl)methoxy]-2-butyl-4-chloropyridazin-3(2H)-one](/img/structure/B15214067.png)

